molecular formula C16H18O4 B14039905 Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B14039905
M. Wt: 274.31 g/mol
InChI Key: PPWFLDOPNKTFBU-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a propyl group and an oxo group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the reaction of methyl acetoacetate with a suitable naphthalene derivative. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The process may include steps such as esterification, condensation, and cyclization to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-2-(1-oxo-6-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate stands out due to its unique propyl group and specific substitution pattern on the naphthalene ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 2-oxo-2-(1-oxo-6-propyl-3,4-dihydro-2H-naphthalen-2-yl)acetate

InChI

InChI=1S/C16H18O4/c1-3-4-10-5-7-12-11(9-10)6-8-13(14(12)17)15(18)16(19)20-2/h5,7,9,13H,3-4,6,8H2,1-2H3

InChI Key

PPWFLDOPNKTFBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC

Origin of Product

United States

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